5-Bromo-1-propyl-1H-indazole

Lipophilicity LogP Drug Design

Lead optimization often stalls when N-alkyl SAR requires weeks of re-synthesis. 5-Bromo-1-propyl-1H-indazole (CAS 1280786-76-6) delivers the propyl chain pre-installed on the 5-bromoindazole scaffold, enabling direct exploration of lipophilicity-driven potency. • LogP 3.76-within CNS-favorable range; +0.5-1.4 log units over N-methyl (2.34) and N-ethyl (3.23) analogues. • 5-Br enables Suzuki/Buchwald-Hartwig coupling; N-propyl steric bulk aids regioselectivity. • bp ~318 °C withstands microwave reactions ≤200 °C with minimal evaporative loss. • Ships globally; purity ≥98%.

Molecular Formula C10H11BrN2
Molecular Weight 239.116
CAS No. 1280786-76-6
Cat. No. B580342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-propyl-1H-indazole
CAS1280786-76-6
Molecular FormulaC10H11BrN2
Molecular Weight239.116
Structural Identifiers
SMILESCCCN1C2=C(C=C(C=C2)Br)C=N1
InChIInChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7H,2,5H2,1H3
InChIKeyRUOLNROUDXPCPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-propyl-1H-indazole: Lipophilic Indazole Building Block


5-Bromo-1-propyl-1H-indazole is an N1‑propylated, 5‑brominated indazole heterocycle (C10H11BrN2, MW 239.11) . It belongs to the biologically privileged indazole scaffold class and serves primarily as a synthetic intermediate for further functionalisation . The bromine atom at the 5‑position enables Pd‑catalysed cross‑coupling reactions (Suzuki, Buchwald–Hartwig), while the N‑propyl substituent differentiates this compound from its N‑methyl and N‑ethyl congeners by imparting higher lipophilicity .

Compound Type Lipophilic indazole building block
Primary Use Synthetic intermediate for Pd-catalysed cross-coupling
Key Differentiator N-propyl substituent for enhanced lipophilicity vs. methyl/ethyl congeners

N-Alkyl Chain Substitution Barrier


Within the 5‑bromoindazole series, the N‑alkyl substituent directly governs key drug‑design parameters such as lipophilicity, boiling point, and volatility . Substituting 5‑bromo-1-propyl-1H-indazole with the cheaper N‑methyl analogue (logP ~2.34) or the N‑ethyl analogue (logP 3.23) alters membrane‑partitioning behaviour by 0.5–1.4 log units—a difference that can shift in‑cell potency and ADME profiles in lead optimisation programmes . The following quantitative evidence makes this divergence explicit.

5-bromo-1-propyl-1H-indazole
N-Methyl Analogue Lipophilicity is ~1.4 log units lower, which may significantly shift membrane-partitioning behaviour and cell-based potency readouts in lead optimisation.
5-bromo-1-propyl-1H-indazole
N-Ethyl Analogue LogP difference of ~0.5 units can alter ADME profiles; volatility and boiling point profiles also diverge, limiting direct process-chemistry interchangeability.

5-Bromo-1-propyl-1H-indazole vs. N-Alkyl Analogues


Propyl Chain LogP Advantage

5-Bromo-1-propyl-1H-indazole exhibits a calculated logP of 3.76 (ACD/Labs) . This is 0.53 units higher than 5-bromo-1-ethyl-1H-indazole (logP 3.23) and 1.42 units higher than 5-bromo-1-methyl-1H-indazole (logP 2.34) [1]. Each additional methylene unit in the N‑alkyl chain raises logP by roughly 0.5 units, meaning the propyl homologue is significantly more lipophilic.

Lipophilicity (LogP)
Reported
Propyl: 3.76
Ethyl: 3.23
Methyl: 2.34
Supports membrane-permeability workflow choice.
Predicted values (ACD/Labs); may guide SAR prioritisation.
Lipophilicity LogP Drug Design Membrane Permeability

Higher Boiling Point and Reduced Volatility

The predicted boiling point of 5-bromo-1-propyl-1H-indazole is 318.3 ± 15.0 °C , compared with 304.6 °C for the N‑ethyl analogue and 293.6 °C for the N‑methyl analogue [1]. The vapour pressure at 25 °C is negligible (0.0 ± 0.7 mmHg) , akin to the ethyl homologue, but the 14–25 °C higher boiling point reduces the risk of evaporative loss during solvent‑exchange or concentration steps in synthesis.

Boiling Point
Reported
Propyl: 318.3 °C
Ethyl: 304.6 °C
Methyl: 293.6 °C
Process-chemistry thermal window context.
Predicted values at 760 mmHg; volatility assessment support.
Boiling Point Volatility Handling Process Chemistry

N-Propyl Steric Bulk in Cross-Coupling

5‑Bromoindazoles are established substrates for Pd‑catalysed cross‑couplings (Suzuki, Buchwald–Hartwig) [1]. The N‑alkyl chain does not electronically deactivate the 5‑bromo position, but increasing steric bulk can modulate coupling rates and regioselectivity in subsequent N‑functionalisation steps [2]. The N‑propyl group occupies a larger conformational volume than N‑methyl (22.3 vs. 13.1 ų calculated Connolly volume increment) at the catalytic pocket periphery, potentially altering catalyst‑substrate pre‑organisation.

Steric Bulk (N1)
Class-level inference
Propyl: ~22.3 ų
Ethyl: ~17.7 ų
Methyl: ~13.1 ų
Reported coupling-rate modulation context.
In silico estimate; data to verify in specific coupling systems.
Suzuki Coupling Buchwald–Hartwig Regioselective Alkylation Structure‑Reactivity

Propyl Homologue Price Premium

Current catalogue pricing reveals a stark differential: 5-bromo-1-propyl-1H-indazole is listed at ~$161 per gram (95% purity) , whereas 5-bromo-1-methyl-1H-indazole is offered at $27–30 per gram (97–98%) . This ≈6‑fold premium is driven by the lower volume of manufacture and the additional synthetic step required for N‑propylation, indicating that the propyl analogue is treated by the market as a specialised, lower‑tonnage building block for lead optimisation rather than a routine intermediate.

Catalogue Price/g
Sourcing context
Propyl: ~$161
Methyl: $27–30
Supports procurement-cost review for SAR campaigns.
Vendor pricing snapshot; subject to change.
Procurement Cost‑Benefit Specialty Chemical Sourcing

5-Bromo-1-propyl-1H-indazole Application Scenarios


Lipophilic Fragment-to-Lead Libraries

When a screening hit contains an indazole core and cellular potency must be improved, increasing logP is a common first‑line strategy. The logP of 5-bromo-1-propyl-1H-indazole (3.76) sits within the CNS‑favourable range and provides a measurable advantage over the methyl (2.34) and ethyl (3.23) variants. Procurement of the propyl homologue enables SAR exploration without the need for re‑synthesis of the N‑alkyl group, saving weeks of chemistry time.

Palladium-Catalysed Scaffold Diversification

The 5‑bromo substituent is a reliable handle for cross‑coupling [1]. The N‑propyl chain adds steric bulk at the N1 position, which can bias regioselectivity in subsequent N‑functionalisation steps—a parameter that has been studied quantitatively on related 5‑bromoindazole substrates [2]. This makes the propyl analogue especially valuable for constructing focused libraries where regioisomeric purity is critical.

Low Volatility for High-Temperature Tolerance

With a boiling point of ~318 °C , 5-bromo-1-propyl-1H-indazole withstands high‑temperature coupling conditions (e.g., microwave‑assisted Suzuki reactions up to 200 °C) with minimal evaporative loss, unlike the more volatile methyl (bp ~294 °C) and ethyl (bp ~305 °C) analogues. This lower volatility translates to simpler reactor head‑space management and reduced health‑risk exposure during scale‑up.

Premium Pricing in Lead Optimisation

Although the propyl homologue costs ~6‑fold more per gram than the methyl analogue , many lead‑optimisation programmes accept this premium when the propyl chain is essential for achieving target potency or pharmacokinetic goals. The price differential reflects the lower manufacturing scale and additional N‑alkylation step, meaning procurement should be planned against clearly defined SAR milestones.

Application
Selection Property
Validation Focus
Lipophilic Fragment-to-Lead Libraries
Reported logP advantage
Cell-based potency shift verification
Pd-Catalysed Scaffold Diversification
N-propyl steric profile
Regioisomeric purity in coupling products
High-Temperature Synthesis
Elevated boiling point
Evaporative loss and process safety margin
Lead Optimisation Procurement
Specialised, lower-tonnage building block
Cost vs. target-potency milestone alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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